molecular formula C5H13N B145832 2-Aminopentane CAS No. 625-30-9

2-Aminopentane

Cat. No. B145832
CAS RN: 625-30-9
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-UHFFFAOYSA-N
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Description

2-Aminopentane, also known as valinol, is a compound of interest in various chemical research areas. It is a derivative of pentane with an amino group replacing one of the hydrogen atoms. The studies on 2-aminopentane derivatives have shown significant potential in the field of organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of 2-aminopentane derivatives can be achieved through organocatalysis, which allows for high chemo- and regioselectivity. For instance, acylation of 2-aminopentane-1,5-diol derivatives has been successfully performed, introducing an acyl group onto the secondary hydroxy group in the presence of a primary one. This process is facilitated by the molecular recognition event of the catalyst, which is a testament to the specificity of the reaction .

Molecular Structure Analysis

The molecular structure of 2-aminopentane derivatives plays a crucial role in their reactivity and interaction with enzymes. For example, the structure of S-2-amino-5-azolylpentanoic acids, which are related to L-ornithine, has been studied for their ability to inhibit nitric oxide synthases (NOS). The introduction of azole groups into the pentanoic acid structure has been shown to affect the potency of these inhibitors, indicating the importance of the molecular structure in the biological activity of these compounds .

Chemical Reactions Analysis

2-Aminopentane derivatives undergo various chemical reactions, including deamination. The deamination of 2-Propyl-1-aminopentane by amine oxidases results in the formation of valproic acid, a compound with significant pharmacological activity. This reaction demonstrates the metabolic pathways that can transform 2-aminopentane derivatives into biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopentane derivatives are influenced by their functional groups and molecular structure. These properties determine the solubility, reactivity, and interaction with biological systems of the compounds. For instance, the presence of azole groups in S-2-amino-5-azolylpentanoic acids affects their solubility and their ability to inhibit different isoforms of NOS, which is crucial for their potential therapeutic applications .

Scientific Research Applications

  • Biochemical Transformations and Biological Effects : 2-Propyl-1-aminopentane, a branched aliphatic amine similar to 2-Aminopentane, is readily deaminated by enzymes like monoamine oxidase B and semicarbazide-sensitive amine oxidase. This process results in the formation of valproic acid, a compound with significant biochemical implications, though its anticonvulsant action was not substantiated in this case. Additionally, 2-Propyl-1-aminopentane itself exhibited distinct tremor effects in animal models (Yu & Davis, 1991).

  • Biocatalytic Synthesis : A multidisciplinary approach was used to establish biocatalytic routes for the synthesis of chiral amino alcohols, specifically (2S,3S)-2-aminopentane-1,3-diol. This involved the use of engineered Escherichia coli transketolase and an ω-transaminase from Chromobacterium violaceum, highlighting the potential of biocatalysis in creating valuable biochemicals and pharmaceutical intermediates (Smith et al., 2010).

  • Chemoselective Acylation : The acylation of 2-aminopentane-1,5-diol derivatives has been achieved with high chemo- and regioselectivity through organocatalysis. This demonstrates the molecular recognition capabilities of catalysts and their utility in introducing acyl groups selectively (Yoshida et al., 2012).

  • Microbial Synthesis of Isomers : Pentanol isomers, which include compounds structurally related to 2-aminopentane, have been synthesized in engineered microorganisms. This represents a significant development in the production of biofuels and specialty chemicals through metabolic engineering (Cann & Liao, 2009).

  • Binding Characteristics in Biochemical Reactions : Studies on compounds like 1,5 bis-dibenzyl-aminopentane have provided insights into the interactions of serine proteases with low molecular compounds, highlighting the role of specific binding sites in substrate activation and interaction with protein inhibitors (Verevka et al., 1991).

  • Dynamic Viscosity Studies : Research on 2-alkylamines, including 2-aminopentane, under varying temperatures and pressures, provides valuable data on their dynamic viscosity. This is crucial for understanding the physical properties of these compounds and their potential industrial applications (Yoshimura et al., 2010).

  • Metal Complexes Synthesis : The synthesis and characterization of metal complexes using 2-aminopentane derivatives have been explored, offering insights into their antioxidant and antibacterial properties. This area of study is significant for applications in bioinorganic chemistry and pharmaceuticals (Ejidike & Ajibade, 2015).

  • Role in Combustion Processes : Organosilicon compounds, which can be structurally related to 2-aminopentane, have been studied as potential antiknock additives in fuels. While they showed limited effectiveness as additives, the research provides insight into the combustion processes of these compounds (Cullis et al., 1985).

Safety And Hazards

2-Aminopentane is classified as a flammable liquid and can cause severe skin burns and eye damage . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Research involving 2-Aminopentane and similar amines is ongoing, particularly in the field of biocatalysis. For example, transaminases that can convert ketones to chiral amines like 2-Aminopentane are being studied for their potential applications in synthetic chemistry .

Relevant Papers One paper discusses a multidisciplinary approach to the rapid establishment of biocatalytic routes to chiral aminodiols, taking the original synthesis of (2S,3S)-2-aminopentane-1,3-diol as a specific example . Another paper explores the potential of a robust derivative of ω-transaminase from Pseudomonas jessenii for the synthesis of optically pure aliphatic amines .

properties

IUPAC Name

pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
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DSSTOX Substance ID

DTXSID50870715
Record name 2-Pentanamine
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Molecular Weight

87.16 g/mol
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Product Name

2-Aminopentane

CAS RN

63493-28-7, 41444-43-3, 625-30-9
Record name 2-Pentanamine
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Record name sec-Pentylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
K Yoshida, T Shigeta, T Furuta… - Chemical communications, 2012 - pubs.rsc.org
… regio- and chemoselective acylation of 2-aminopentane-1,5-… of (R)-N-protected-2-aminopentane-1,5-diols, in which the 5-… of N-protected (R)-2-aminopentane-1,5-diol derivatives …
Number of citations: 31 pubs.rsc.org
EA Aksoy, G Taskor, M Gultekinoglu… - Journal of applied …, 2018 - Wiley Online Library
Polyurethanes (PUs) are the most widely used polymers because of their biocompatibility, tunable mechanical properties, and chemical versatility. In this study, a two‐step condensation …
Number of citations: 15 onlinelibrary.wiley.com
MEB Smith, BH Chen, EG Hibbert… - … Process Research & …, 2010 - ACS Publications
… of the four diastereomer mixture of 2-aminopentane-1,3-diol hydrochloride and the chiral HPLC assay for the determination of ee and de of transaminase-derived 2-aminopentane-1,3-…
Number of citations: 98 pubs.acs.org
B Marler, N Dehnbostel, HH Eulert, H Gies… - Journal of inclusion …, 1986 - Springer
… , 1-aminobutane, 2-aminobutane, and 2-aminopentane as guest molecules, M 2~ The … For the nonasil with 2-aminopentane as the guest molecule and the unit cell dimensions ao …
Number of citations: 57 link.springer.com
C Wohlfarth - Viscosity of Pure Organic Liquids and Binary Liquid …, 2017 - Springer
Viscosity of 2-aminopentane … Viscosity of 2-aminopentane … 2-aminopentane …
Number of citations: 0 link.springer.com
W Davies, NH Olver, BW Wilson - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… (c) 5-Diethylamino-2-aminopentane An entirely new synthesis of 5-diethylamino-2-aminopentane (11) was begun in which the starting product was 1-chloro-3-bromopropane …
Number of citations: 2 www.publish.csiro.au
M Yoshimura, C Boned, G Galliéro, JP Bazile… - Chemical Physics, 2010 - Elsevier
… As T b of 2-aminopentane and 2-aminoheptane are described as ranged value, we used the middle value of the range. By the comparison with experimental value, we found deviations …
Number of citations: 31 www.sciencedirect.com
Y Jia, C Yi, R Yi, M Jiang, B Zhang… - E3S Web of …, 2021 - e3s-conferences.org
A large amount of volatile organic compounds (VOCs) produced by industry have caused serious environmental pollution. In this paper, the removal effect of simulated xylene by strong …
Number of citations: 4 www.e3s-conferences.org
AW Rytina, RW Schiessler… - Journal of the American …, 1949 - ACS Publications
… 5-Pyrrolidyl-2-aminopentane.—A solution of 88.1 g. (0.568 mole) of 5-pyrrolidylpentanone-2, in a mixed solvent consisting of 100 ml. … (0.322 mole)of 5-pyrrol idyl2-aminopentane was …
Number of citations: 12 pubs.acs.org
Z Kalantar, H Nikoofard, F Javadi - 2013 - academia.edu
… other appropriate compounds are used to obtain the contribution of the primary amine functional groups, such as 1-pentylamine for the contribution of −CH2NH2 and 2-aminopentane …
Number of citations: 0 www.academia.edu

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